molecular formula C15H16N2O B7557706 2-[4-(Benzylamino)phenyl]acetamide

2-[4-(Benzylamino)phenyl]acetamide

Cat. No. B7557706
M. Wt: 240.30 g/mol
InChI Key: HIACJXKUWGNYKE-UHFFFAOYSA-N
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Description

2-[4-(Benzylamino)phenyl]acetamide, also known as 4-Benzylamino-2-phenylacetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

  • β3-Adrenergic Receptor Agonists for Obesity and Diabetes Treatment : A study by Maruyama et al. (2012) synthesized derivatives, including 2-benzylaminothiazol-4-yl acetamide, as potent and selective β3-adrenergic receptor agonists. These compounds demonstrated significant hypoglycemic activity in diabetic rodents, indicating potential applications in obesity and diabetes treatment [Maruyama et al., 2012].

  • Antitumor Activity Against Human Tumor Cell Lines : Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings and evaluated their antitumor activity. Among these, specific derivatives showed considerable anticancer activity against certain cancer cell lines [Yurttaş et al., 2015].

  • Acidity Constants of Drug Precursors : Duran and Canbaz (2013) synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives as drug precursors. They determined the acidity constants of these acetamide derivatives, providing valuable information for drug development [Duran & Canbaz, 2013].

  • Antimicrobial Activity Evaluation : Ghazzali et al. (2012) conducted a study on 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives. The antimicrobial activity evaluation showed selective high inhibitory effects against specific bacterial strains and fungal species, suggesting potential in antimicrobial applications [Ghazzali et al., 2012].

  • Two-Photon Absorption in Chromophores : Wang et al. (2008) synthesized N-(4-(4-(diphenylamino)styryl)phenyl)acetamide derivatives. They found that one of the derivatives exhibited significantly enhanced two-photon absorption due to electron coupling, indicating applications in materials science [Wang et al., 2008].

properties

IUPAC Name

2-[4-(benzylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-15(18)10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIACJXKUWGNYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Benzylamino)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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